molecular formula C21H30N8O3S B4855472 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4855472
M. Wt: 474.6 g/mol
InChI Key: CLFAINBEPNTCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring multiple pyrazole rings and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole rings. The pyrazole rings can be synthesized through the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The final compound is obtained by coupling the pyrazole rings with the piperidinecarboxamide moiety under specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The pyrazole rings can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole rings can lead to the formation of pyrazole-4-carboxylic acids .

Scientific Research Applications

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHANONE and 1-(1H-PYRAZOL-4-YL)ETHANONE . Compared to these compounds, 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE is unique due to its complex structure, which includes multiple pyrazole rings and a piperidinecarboxamide moiety. This complexity may contribute to its diverse range of applications and potential therapeutic properties.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N8O3S/c1-4-26-11-17(9-22-26)12-28-14-19(10-23-28)24-21(30)18-7-6-8-29(13-18)33(31,32)20-15-27(5-2)25-16(20)3/h9-11,14-15,18H,4-8,12-13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAINBEPNTCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.